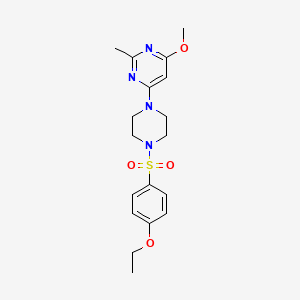

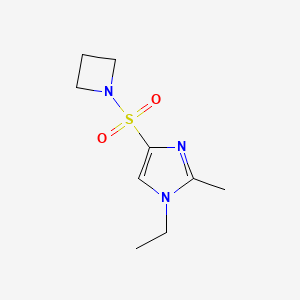

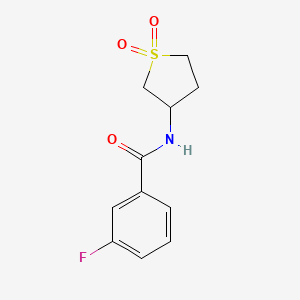

4-(azetidine-1-sulfonyl)-1-ethyl-2-methyl-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(Azetidine-1-sulfonyl)-benzenesulfonyl chloride” is related to the one you’re asking about . It has a molecular weight of 295.77 . Another related compound is “4-(Azetidin-1-ylsulfonyl)phenylboronic acid” which has a molecular weight of 241.08 g/mol.

Synthesis Analysis

“4-(Azetidin-1-ylsulfonyl)phenylboronic acid” derivatives have been utilized in chemical synthesis, particularly in the construction of bicyclic beta-lactam carboxylic esters. These derivatives play a crucial role in tandem Ireland-Claisen rearrangement and ring-closing alkene metathesis processes.Molecular Structure Analysis

The InChI key for “4-(Azetidine-1-sulfonyl)-benzenesulfonyl chloride” is KDHISFOFEMBARI-UHFFFAOYSA-N . For “4-(Azetidin-1-ylsulfonyl)phenylboronic acid”, the InChI key is IOGLONDWRZETTA-UHFFFAOYSA-N.Scientific Research Applications

Organocatalysis and Synthesis

Organocatalytic Applications

Imidazole-based zwitterionic-salts have been identified as efficient organocatalysts for the regioselective ring-opening of aziridines by various nucleophiles, facilitating gram-scale synthesis and showcasing the versatility of imidazole derivatives in organic synthesis (Ghosal et al., 2016).

Diazotransfer Reagents

The development and synthesis of imidazole-1-sulfonyl azide hydrochloride as an efficient diazotransfer reagent highlight the role of sulfonyl azide derivatives in converting primary amines into azides and methylene substrates into diazo compounds, offering a cost-effective and stable option for large-scale applications (Goddard-Borger & Stick, 2007).

Biological Activity

- Antibacterial Evaluation: Research into novel heterocyclic compounds containing a sulfonamido moiety, aimed at developing antibacterial agents, demonstrates the potential of sulfonyl and imidazole derivatives in combating bacterial infections. Several compounds exhibited high antibacterial activities, showcasing the therapeutic potential of these chemical frameworks (Azab et al., 2013).

Chemical Synthesis and Functionalization

- Sulfonylation and Sulfenylation Reactions: Studies on the iodine-induced sulfonylation and sulfenylation of imidazopyridines using sodium sulfinates as the sulfur source indicate the utility of these reactions in selectively accessing sulfones and sulfides. This reflects the broader applicability of imidazole derivatives in diverse synthetic routes (Guo et al., 2018).

properties

IUPAC Name |

4-(azetidin-1-ylsulfonyl)-1-ethyl-2-methylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2S/c1-3-11-7-9(10-8(11)2)15(13,14)12-5-4-6-12/h7H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVEIFHIHPRLYOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(N=C1C)S(=O)(=O)N2CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(azetidine-1-sulfonyl)-1-ethyl-2-methyl-1H-imidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2666273.png)

![1-(4-chlorophenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2666279.png)

![[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methanamine;dihydrochloride](/img/structure/B2666281.png)

![3-(4-methoxybenzyl)-8-methyl-5-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2666288.png)

![1-((2-(4-Isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-8-phenylpyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2666291.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2666293.png)